N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide
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Overview
Description
N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide is a complex organic compound with a unique structure that combines several heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The thiadiazine and triazinoindole moieties are synthesized separately through cyclization reactions involving appropriate precursors. These intermediates are then coupled using a sulfanyl linkage to form the final compound. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various acids and bases. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide shares structural similarities with other heterocyclic compounds, such as thiadiazines, triazinoindoles, and sulfanyl-substituted butanamides.
Disilanes: These organosilicon compounds contain saturated Si–Si bonds and exhibit unique electronic properties.
Marine-derived compounds: These natural products show significant potential against drug-resistant bacteria and fungi.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple heterocyclic rings and functional groups
Properties
Molecular Formula |
C26H27N7OS2 |
---|---|
Molecular Weight |
517.7 g/mol |
IUPAC Name |
N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide |
InChI |
InChI=1S/C26H27N7OS2/c1-4-14-33-20-9-7-6-8-18(20)22-23(33)27-26(32-30-22)36-21(5-2)24(34)28-25-31-29-19(15-35-25)17-12-10-16(3)11-13-17/h6-13,21H,4-5,14-15H2,1-3H3,(H,28,31,34) |
InChI Key |
GVMVYBGCSGNLJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(CC)C(=O)NC4=NN=C(CS4)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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